molecular formula C21H20FN5O2 B12126032 2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione

2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione

Cat. No.: B12126032
M. Wt: 393.4 g/mol
InChI Key: OFSWFDMDKALHPO-UHFFFAOYSA-N
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Description

This compound features a complex pentazatetracyclic framework with a 4-fluorophenyl substituent and three methyl groups. The fluorophenyl group enhances lipophilicity and metabolic stability, while the methyl groups may influence steric hindrance and conformational flexibility .

Properties

Molecular Formula

C21H20FN5O2

Molecular Weight

393.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione

InChI

InChI=1S/C21H20FN5O2/c1-10-23-20-25-19(29)17-15(11-4-6-12(22)7-5-11)16-13(24-18(17)27(20)26-10)8-21(2,3)9-14(16)28/h4-7,15,24H,8-9H2,1-3H3,(H,23,25,26,29)

InChI Key

OFSWFDMDKALHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CC=C(C=C5)F)C(=O)NC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using a combination of Diels-Alder reactions and intramolecular cyclizations.

    Introduction of Functional Groups:

    Final Modifications: The final steps may include oxidation or reduction reactions to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its tetracyclic structure makes it an interesting subject for theoretical studies on molecular stability and reactivity.

Biology and Medicine

In biology and medicine, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis evaluates the target compound against analogs with related frameworks, substituents, and functional groups. Key metrics for comparison include molecular similarity scores (shape/feature overlap), substituent effects, and crystallographic data.

Table 1: Structural and Functional Comparison

Compound Name Molecular Framework Substituents Key Features Biological Activity/Applications Reference ID
2-(4-Fluorophenyl)-6,6,13-trimethyl-pentazatetracyclo[...]dione (Target) Pentazatetracyclic 4-Fluorophenyl, 3 methyl groups High nitrogen density, fluorinated aromatic Hypothesized enzyme inhibition
2,9-Diphenyl-17λ⁶-thiatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene-17,17-dione Thiatetracyclic Phenyl groups, sulfur substitution Sulfur atom enhances π-conjugation Not reported
12-(4-Chlorophenyl)-7-methyl-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Hexaazatricyclic Chlorophenyl, methyl, phenyl Chlorine improves electrophilic reactivity Antimicrobial (inferred from analogs)
11-[(E)-2-Fluorobenzylidene]-8-(2-fluorophenyl)-14-hydroxy-6-thia-3,13-diaza-heptacyclo[...]tetracosa-...-10-one Heptacyclic with thia/diaza Fluorobenzylidene, hydroxyl Fluorine and hydroxyl enable dual H-bonding Anticancer (inferred from halogenated analogs)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one Dithia-azatetracyclic Methoxyphenyl, dithia Methoxy enhances solubility Not reported

Structural Similarity Analysis

  • Shape Similarity (ST) and Feature Similarity (CT): The target compound shares high shape overlap (ST ≥ 0.8) with hexaazatricyclic analogs (e.g., 12-(4-chlorophenyl)-...), as both feature fused nitrogen rings and halogenated aryl groups . Feature similarity (CT ≥ 0.5) is observed with fluorobenzylidene derivatives (e.g., ), where fluorine orientation matches protein-binding motifs .
  • Tanimoto Coefficients: Binary fingerprint analysis () suggests moderate similarity (Tanimoto ~0.6–0.7) to dithia-azatetracyclic compounds (), reflecting shared aromatic systems but divergent heteroatom placement .

Substituent Effects

  • Halogenated Aryl Groups: The 4-fluorophenyl group in the target compound improves metabolic stability compared to chlorophenyl () and methoxyphenyl () analogs, balancing lipophilicity and electronic effects .

Crystallographic and Electronic Comparisons

  • The thiatetracyclic compound () exhibits a planar sulfur-containing ring, contrasting with the puckered nitrogen rings in the target compound, which may influence stacking interactions .
  • Fluorobenzylidene derivatives () display intramolecular H-bonding between fluorine and hydroxyl groups, a feature absent in the target compound but relevant for designing bioisosteres .

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